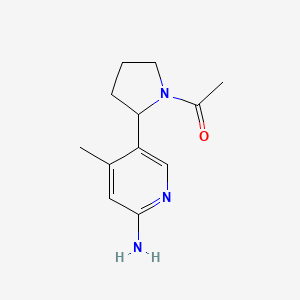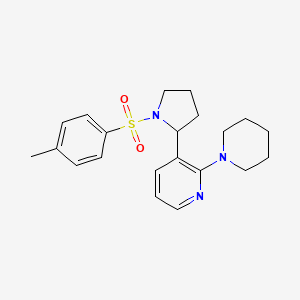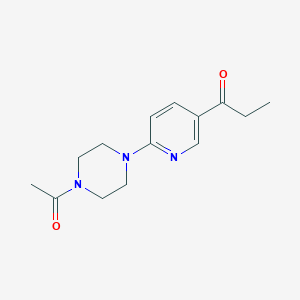
1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction leads to the formation of the isoxazole ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts or alcohols.
科学的研究の応用
1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .
類似化合物との比較
1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can be compared with other isoxazole derivatives, such as:
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have shown antifungal activities.
Isoxazole-based drugs: Various marketed drugs with isoxazole nuclei belong to different therapeutic categories, including analgesics, anti-inflammatory agents, and anticancer drugs.
The uniqueness of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
1-[5-(4-propan-2-ylphenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)12-4-6-13(7-5-12)14-10-15(18-21-14)17(16(19)20)8-3-9-17/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20) |
InChIキー |
NFFLBBWJBKIAFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C3(CCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



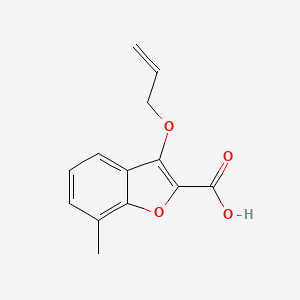
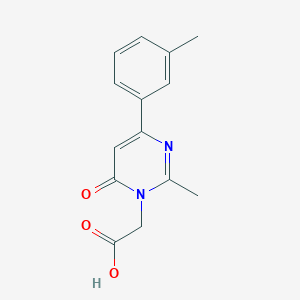

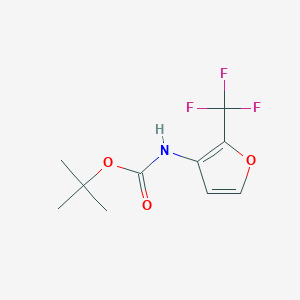
![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)
